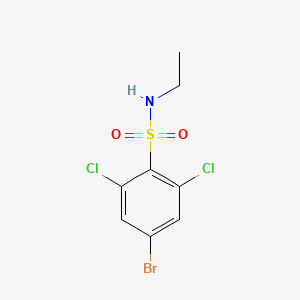

4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C8H8BrCl2NO2S |

|---|---|

Molecular Weight |

333.03 g/mol |

IUPAC Name |

4-bromo-2,6-dichloro-N-ethylbenzenesulfonamide |

InChI |

InChI=1S/C8H8BrCl2NO2S/c1-2-12-15(13,14)8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3 |

InChI Key |

UTNFGPDBCMVHHH-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide involves multiple steps, including electrophilic aromatic substitution reactions. The preparation typically starts with the bromination and chlorination of benzene derivatives, followed by sulfonation and ethylation . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halides and sulfonates.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, forming different products depending on the reagents used.

Major Products: The reactions typically yield substituted benzene derivatives, sulfonamides, and other related compounds.

Scientific Research Applications

Antibacterial Activity

Sulfonamides, including 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide, are known for their antibacterial properties. They function primarily as inhibitors of dihydropteroate synthetase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division.

Case Study: Antimicrobial Efficacy

A study highlighted the synthesis of various sulfonamide derivatives, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with specific substitutions exhibited enhanced potency, suggesting that structural modifications can lead to improved therapeutic agents .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide | Moderate | High |

| Other Sulfonamides | Variable | Variable |

Anti-inflammatory Properties

Research indicates that certain sulfonamides can modulate inflammatory processes. For instance, modifications of sulfonamide structures have been shown to inhibit endothelin receptor binding, which is implicated in vasoconstriction and inflammatory responses.

Case Study: Endothelin Receptor Inhibition

A patent study described the effectiveness of pyrimidinyl sulfonamides in inhibiting endothelin-1 binding to its receptors. The findings suggest that structurally similar compounds could be developed from 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide for therapeutic use in inflammatory diseases .

Material Science Applications

Beyond medicinal chemistry, this compound may also have applications in material science. Sulfonamides can act as intermediates in the synthesis of polymers and other materials due to their functional groups that facilitate chemical reactions.

Case Study: Polymer Synthesis

Research has explored the use of sulfonamide derivatives in creating novel polymeric materials with enhanced properties. These materials can exhibit improved thermal stability and mechanical strength due to the incorporation of sulfonamide groups into polymer backbones .

Structural Modifications for Enhanced Activity

The versatility of 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide allows for structural modifications that can enhance its biological activity. By altering substituents on the benzene ring or modifying the sulfonamide group itself, researchers can tailor compounds for specific therapeutic targets.

Data Table: Structural Variations and Their Effects

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and membrane permeability |

| Halogen substitutions | Enhanced antibacterial potency |

| Alteration of sulfonamide group | Improved anti-inflammatory effects |

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Analytical Characterization Insights

- NMR Spectroscopy : Aromatic protons adjacent to halogens show deshielding (e.g., δ 7.5–8.0 ppm in ¹H NMR), as seen in related compounds .

- HPLC : Retention times vary with substituent polarity; e.g., brominated analogs elute later than chlorinated ones under reverse-phase conditions .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical values, with fragmentation patterns reflecting halogen loss (e.g., Br⁻ or Cl⁻) .

Biological Activity

4-Bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide is a sulfonamide compound that has attracted interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C8H8BrCl2N1O2S

- Molecular Weight : 303.57 g/mol

The sulfonamide group is critical for its biological activity, particularly in inhibiting various enzymes and pathways in microbial and mammalian cells.

1. Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folic acid synthesis. Research indicates that 4-bromo-2,6-dichloro-N-ethylbenzene-1-sulfonamide exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.72 mg/mL |

| Staphylococcus aureus | 6.63 mg/mL |

| Pseudomonas aeruginosa | 6.67 mg/mL |

| Salmonella typhi | 6.45 mg/mL |

| Candida albicans | 6.63 mg/mL |

These results demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating broad-spectrum antimicrobial activity .

2. Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented. In vivo studies have shown that derivatives of sulfonamides can significantly reduce inflammation in animal models.

- Carrageenan-induced rat paw edema : The compound exhibited an inhibition rate of approximately 90% at doses of 1 to 3 hours post-administration, highlighting its potential as an anti-inflammatory agent .

The primary mechanism by which sulfonamides exert their biological effects is through inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. By blocking this enzyme, the synthesis of folate is disrupted, leading to bacterial growth inhibition.

Case Studies

Several studies have explored the biological activities of related sulfonamide compounds:

- Study on Antibacterial Efficacy : A recent study synthesized various benzene sulfonamides and evaluated their antibacterial properties against multiple strains. The results indicated that modifications in the sulfonamide structure could enhance antibacterial activity .

- Anti-inflammatory Studies : Research demonstrated that specific sulfonamide derivatives significantly reduced inflammation markers in animal models, suggesting that structural modifications can lead to enhanced therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.